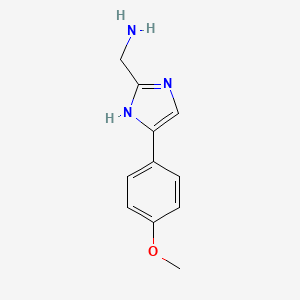

(4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine

Descripción

(4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine is a heterocyclic compound featuring an imidazole core substituted at the 4-position with a 4-methoxyphenyl group and a methanamine moiety at the 2-position. The compound is often synthesized as a dihydrochloride salt (CAS: 1426291-33-9) to enhance solubility and stability . Its applications span fragment-based drug discovery and the development of enzyme inhibitors, such as those targeting inosine-5′-monophosphate dehydrogenase (IMPDH) .

Propiedades

IUPAC Name |

[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-15-9-4-2-8(3-5-9)10-7-13-11(6-12)14-10/h2-5,7H,6,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCDYFHUYFDMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(N2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine typically involves the reaction of 4-methoxybenzylamine with imidazole-2-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction parameters and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is becoming increasingly popular in the industrial production of this compound .

Análisis De Reacciones Químicas

Types of Reactions: (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different chemical properties.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve the use of halogenating agents, such as bromine or chlorine, under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different oxidation states, while substitution reactions can produce a wide range of functionalized imidazole compounds .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1. Inhibition of Neutral Sphingomyelinase 2 (nSMase2)

One of the notable applications of (4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine derivatives is their role as inhibitors of neutral sphingomyelinase 2 (nSMase2). This enzyme is crucial in ceramide biosynthesis, which has implications in various neurological disorders and cancer. Research indicates that compounds derived from this imidazole scaffold have demonstrated potent inhibitory activity against nSMase2, with some showing IC50 values as low as 10 nM . This inhibition could potentially reduce ceramide levels, offering therapeutic opportunities for diseases such as Alzheimer’s, Parkinson’s, and certain cancers .

1.2. Somatostatin Receptor Agonism

Another significant application is the development of somatostatin receptor 3 (SSTR3) agonists. A study reported a series of compounds derived from (4-phenyl-1H-imidazol-2-yl)methanamine that exhibited high potency as SSTR3 agonists, with EC50 values around 5.2 nM . These compounds could play a vital role in managing conditions where somatostatin signaling is beneficial, such as neuroendocrine tumors.

Chemical and Biological Properties

2.1. Structural Characteristics

The structural features of this compound contribute to its biological activity. The imidazole ring is essential for its interaction with biological targets, while the methoxyphenyl group enhances lipophilicity and binding affinity .

Table 1: Key Structural Components and Their Functions

| Component | Function |

|---|---|

| Imidazole Ring | Critical for biological activity |

| Methoxy Group | Enhances lipophilicity and solubility |

| Phenyl Group | Improves binding affinity |

Synthesis and Derivatives

3.1. Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors . The ability to modify the imidazole core allows for the exploration of structure-activity relationships (SAR), leading to more potent analogs.

3.2. Case Studies on Derivatives

Research has shown that modifying the substituents on the imidazole ring can significantly impact the pharmacological properties of the resulting compounds. For instance, replacing methoxy groups with hydroxyl groups resulted in a moderate loss of potency, indicating the importance of these functional groups in maintaining activity against nSMase2 .

Future Directions and Research Opportunities

The ongoing exploration of this compound derivatives presents numerous research opportunities:

- Targeting Additional Enzymes: Investigating its potential as an inhibitor for other enzymes involved in lipid metabolism.

- Clinical Trials: Further studies are needed to evaluate the efficacy and safety of these compounds in clinical settings.

- Formulation Development: Research into suitable delivery systems to enhance bioavailability and therapeutic outcomes.

Mecanismo De Acción

The mechanism of action of (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and influencing various cellular pathways. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling and function .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their distinguishing features:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with analogs bearing 4-CF3-phenyl (electron-withdrawing), which may alter receptor binding affinity and metabolic stability .

- N-Methylation : Addition of a methyl group at the imidazole N1 position (as in ) reduces susceptibility to oxidative metabolism, improving pharmacokinetics.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Key Findings:

- Solubility: The dihydrochloride salt of the target compound exhibits superior aqueous solubility compared to non-salt forms of analogs .

- Receptor Selectivity: Trifluoromethyl substitution (as in ) enhances adenosine A1 receptor affinity but reduces selectivity against A2A.

- Enzyme Inhibition : The 2-amine analog (compound 53) shows moderate IMPDH inhibition, suggesting the methanamine group in the target compound may optimize steric interactions .

Actividad Biológica

The compound (4-(4-Methoxyphenyl)-1H-imidazol-2-YL)methanamine , also known by its CAS number 66247-84-5, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

The structural formula of this compound is characterized by an imidazole ring and a methoxy-substituted phenyl group. The presence of the methoxy group enhances lipophilicity, potentially influencing the compound's biological interactions.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, enhancing binding affinity and specificity. The methoxyphenyl group may also contribute to these interactions, increasing the compound's overall pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity .

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Its efficacy in disrupting bacterial cell membranes has been noted in several studies .

- Neuroprotective Effects : Investigations into neuroprotective properties indicate potential benefits in models of neurodegenerative diseases. The compound's ability to modulate oxidative stress and inflammation is under exploration .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Activity | Test System | IC50/EC50 | Reference |

|---|---|---|---|

| Antitumor | A375 melanoma cells | 0.91 μM | |

| Antimicrobial | E. coli | 15 µg/mL | |

| Neuroprotection | SH-SY5Y neuroblastoma | 10 µM |

Case Studies

- Antitumor Activity in Melanoma : A study evaluated the effects of this compound on melanoma cells, revealing an IC50 value of 0.91 μM, indicating substantial cytotoxicity. The research suggested that the compound induces apoptosis via the intrinsic pathway .

- Antimicrobial Efficacy : In a comparative study against common pathogens, the compound exhibited significant antimicrobial activity with effective concentrations ranging from 10 to 20 µg/mL against E. coli and Staphylococcus aureus. These findings support its potential as a therapeutic agent in treating bacterial infections .

- Neuroprotective Mechanisms : In models simulating neurodegenerative conditions, this compound demonstrated protective effects against oxidative stress-induced neuronal damage, suggesting its potential application in neuroprotection strategies .

Q & A

Q. What are the optimal synthetic routes for (4-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine, and how can yield be improved?

Answer :

- Catalytic Reduction : Use a transition metal-free catalytic system with HBPin (pinacolborane) in dry toluene, achieving 84% yield for analogous amines via primary amide reduction .

- Purification : Recrystallize from methanol/diethyl ether (MeOH/Et₂O) to isolate the product as a high-purity solid, as demonstrated in imidazole derivative synthesis .

- Key Reagents : Potassium carbonate (K₂CO₃) and dimethylformamide (DMF) facilitate nucleophilic substitution in imidazole intermediates .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 3.87 ppm for methanamine protons, δ 159.3 ppm for aromatic carbons) confirm structure and purity .

- Mass Spectrometry : Exact mass analysis (e.g., 204.0706 Da for related imidazole derivatives) validates molecular composition .

- Polarimetry : Monitor optical activity if chiral centers are introduced during synthesis .

Q. How should this compound be stored to ensure stability?

Answer :

Q. What solvents and reaction conditions are compatible with this compound?

Answer :

- Solubility : Soluble in chloroform, methanol, and DMF; insoluble in water .

- Reactivity : Stable under inert atmospheres (N₂/Ar) but degrades in acidic/basic conditions. Avoid high temperatures (>100°C) to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry predict reactivity or binding interactions of this compound?

Answer :

- DFT Calculations : Model reaction pathways (e.g., nucleophilic substitution at the imidazole ring) using Gaussian or ORCA software.

- Docking Studies : Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, leveraging the methanamine moiety as a hydrogen-bond donor .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?

Answer :

Q. How can this compound serve as a precursor for novel bioactive molecules?

Answer :

- Functionalization : Modify the methanamine group via reductive amination or acylation to create derivatives (e.g., Schiff bases for antimicrobial testing) .

- Structure-Activity Relationship (SAR) : Link the 4-methoxyphenyl group to enhanced lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

Answer :

Q. How does the electronic nature of the 4-methoxyphenyl group influence the compound’s reactivity?

Answer :

- Electron-Donating Effect : The methoxy group increases electron density on the imidazole ring, enhancing electrophilic substitution at the C5 position .

- Resonance Stabilization : Delocalization of electrons into the imidazole ring reduces susceptibility to oxidation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.